Deodarin
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Overview
Description
This compound is known for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities . Deodarin is a type of flavonoid, which are compounds known for their antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of deodarin from Cedrus deodara involves the use of hydroalcoholic solvents. The heartwood of the tree is subjected to extraction processes to isolate this compound along with other bioactive compounds . The extraction process typically involves:
Grinding the heartwood: The heartwood is ground into a fine powder.
Solvent extraction: The powder is then subjected to hydroalcoholic extraction, where a mixture of water and alcohol is used to dissolve the bioactive compounds.
Filtration and concentration: The extract is filtered to remove solid residues and then concentrated to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction processes using similar methods but with more advanced equipment to ensure higher yield and purity. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to enhance the efficiency and purity of the extracted compound .
Chemical Reactions Analysis
Types of Reactions
Deodarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential anti-cancer properties.
Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavonoid, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups on the flavonoid structure are replaced with other groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydroflavonoids, and substituted flavonoids, each with unique pharmacological properties .
Scientific Research Applications
Deodarin has a wide range of scientific research applications:
Chemistry: this compound is studied for its antioxidant properties and potential as a natural preservative.
Biology: Research focuses on its role in modulating biological pathways, including anti-inflammatory and anti-cancer pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and microbial infections.
Industry: This compound is used in the formulation of herbal medicines and cosmetic products due to its bioactive properties
Mechanism of Action
Deodarin exerts its effects through various molecular targets and pathways:
Antioxidant activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory action: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer effects: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Deodarin is compared with other similar flavonoids such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties. Unlike this compound, quercetin is more widely studied and used in various supplements.
Kaempferol: Known for its anti-cancer properties, kaempferol shares similar mechanisms of action with this compound but differs in its chemical structure and specific biological activities.
Luteolin: This flavonoid has anti-inflammatory and neuroprotective effects, similar to this compound, but is more commonly found in dietary sources
This compound stands out due to its unique presence in Cedrus deodara and its specific combination of pharmacological properties, making it a valuable compound for further research and application.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11(20)12-13(21)14(22)16(23-15(6)12)7-2-3-8(17)10(19)4-7/h2-5,14,16-20,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTCIKUQXMKDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=CC(=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the traditional uses of Cedrus deodara, the plant from which deodarin is isolated?
A1: Cedrus deodara has a long history of use in traditional medicine, particularly in the Himalayan regions. It is employed to address various ailments, including:
- Other Uses: It is also utilized for kidney stones, peptic ulcers, brain disorders, and inflammatory disorders. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H16O7. [] While the exact molecular weight isn't explicitly stated in the provided abstracts, it can be calculated from the molecular formula to be 320.29 g/mol.
Q3: What are the key chemical constituents found in Cedrus deodara besides this compound?
A3: Cedrus deodara is a rich source of various bioactive compounds. Some of the key constituents identified include:
- Terpenoids: α-himachalene, β-himachalene, himachalol, allohimachalol, himadarol, isocentdarol, centdarol, α-pinene, β-pinene, myrcene, limonene, β-caryophyllene, β-copaene, β-humulene, γ-muurolene, Germacrene D, α-muurolene, δ-cadinene, and γ-amorphene. []
- Flavonoids: this compound, cedrusone A, myricetin, 2R, 3R-dihydromyricetin, quercetin, 2R, 3R-dihydroquercetin, taxifolin. []
- Other Compounds: Wikstromal, matairesinol, dibenzylbutyrolactol, bergapten, isopimpinellin, benzofuranoid neo lignan, isohemacholone. []
Q4: What are the reported pharmacological activities of Cedrus deodara extracts?
A4: In vitro and in vivo studies suggest that Cedrus deodara extracts exhibit a wide range of pharmacological activities:
- Anti-inflammatory and Analgesic: Extracts have shown efficacy in reducing inflammation and pain. []
- Anti-hyperglycemic: Demonstrates potential for managing hyperglycemia. []
- Antispasmodic: Exhibits muscle relaxant properties. []
- Insecticidal: Possesses insecticidal activity. []
- Anti-apoptotic: May protect cells from programmed cell death. []
- Anti-cancer: Exhibits potential anti-cancer effects. []
- Immunomodulatory: Modulates immune responses. []
- Molluscicidal: Shows activity against mollusks. []
- Anxiolytic and Anticonvulsant: May have calming and anti-seizure properties. []
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